DSR-6434
Übersicht
Beschreibung
DSR 6434 ist ein potenter und selektiver Agonist des Toll-like-Rezeptors 7 (TLR7). In vitro- und in vivo-Studien haben signifikante Antitumorwirkungen gezeigt. Die Verbindung ist bekannt für ihre Fähigkeit, Immuneffektorzellen zu aktivieren und die Wirksamkeit der Strahlentherapie bei der Krebsbehandlung zu verbessern .
Herstellungsmethoden
Der Syntheseweg für DSR 6434 umfasst die Herstellung von 6-Amino-2-(Butylamino)-9-[(6-[2-(Dimethylamino)ethoxy]-3-pyridinyl)methyl]-7,9-dihydro-8H-purin-8-on. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Dimethylsulfoxid (DMSO) als Lösungsmittel, wobei die Ultraschallunterstützung die Löslichkeit verbessert . Industrielle Produktionsmethoden für DSR 6434 sind nicht umfassend dokumentiert, aber die Verbindung ist für Forschungszwecke bei verschiedenen Lieferanten erhältlich .
Chemische Reaktionsanalyse
DSR 6434 unterliegt in erster Linie Bindungsreaktionen mit dem Toll-like-Rezeptor 7. Die Bindung von DSR 6434 an TLR7 führt zur Aktivierung des nuklearen Faktor-Kappa-Lichtketten-Enhancers aktivierter B-Zellen (NF-κB), was wiederum Immunantworten stimuliert . Die Verbindung unterliegt unter normalen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen. Das Hauptprodukt, das aus seiner Reaktion mit TLR7 gebildet wird, ist der aktivierte Rezeptorkomplex, der nachgeschaltete Immunsignalisierungswege auslöst .
Wissenschaftliche Forschungsanwendungen
DSR 6434 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Krebsforschung: Es wurde gezeigt, dass es die Metastasierung unterdrückt und die Wirksamkeit der Strahlentherapie in Modellen des kolorektalen Karzinoms verbessert
Immunologie: DSR 6434 aktiviert mehrere Immuneffektorzellen, was es zu einem wertvollen Werkzeug für die Untersuchung von Immunantworten macht
Arzneimittelentwicklung: Die Verbindung wird aufgrund ihrer starken Aktivierung von TLR7 bei der Entwicklung neuer immuntherapeutischer Mittel eingesetzt
Wirkmechanismus
DSR 6434 entfaltet seine Wirkung durch Bindung an den Toll-like-Rezeptor 7. Diese Bindung führt zur Aktivierung von NF-κB, was die Produktion von Zytokinen und anderen Immunmediatoren stimuliert . Die beteiligten molekularen Ziele umfassen TLR7 und nachgeschaltete Signalmoleküle wie NF-κB .
Wissenschaftliche Forschungsanwendungen
DSR 6434 has a wide range of scientific research applications:
Cancer Research: It has been shown to suppress metastasis and enhance the efficacy of radiation therapy in models of colorectal carcinoma
Immunology: DSR 6434 activates several immune effector cells, making it a valuable tool for studying immune responses
Drug Development: The compound is used in the development of new immunotherapeutic agents due to its potent activation of TLR7
Wirkmechanismus
Target of Action
DSR-6434, also known as 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one, is a potent and selective Toll-like receptor 7 (TLR7) agonist . TLR7 is an intracellular receptor expressed on the membrane of endosomes . It plays a crucial role in the innate immune system by recognizing single-stranded RNA in endosomes, which are often produced by viruses .
Mode of Action
This compound interacts with TLR7, leading to its activation . The binding of this compound to TLR7 triggers a cascade of immune responses, including the activation of NF-κB, a protein complex that controls the transcription of DNA . This interaction leads to the potent activation of innate immunity and the generation of anti-tumor immune responses .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, impact its bioavailability and efficacy. Systemic administration of this compound leads to potent activation of innate immunity . . For instance, weekly administration of this compound has been shown to significantly reduce tumor burden, whereas twice-weekly administration led to the induction of TLR tolerance, thereby reducing its anti-tumor efficacy .
Result of Action
The activation of TLR7 by this compound leads to a series of immune responses that culminate in anti-tumor effects . In a preclinical model of renal cell cancer, systemic administration of this compound resulted in a significant anti-tumor response . The induction of tlr tolerance through frequent administration can limit these anti-tumor effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the dose and frequency of administration can impact the compound’s efficacy . Furthermore, the compound’s interaction with its environment at the molecular level, such as its interaction with TLR7, can be influenced by factors like the presence of other molecules and the physiological state of the cells .
Biochemische Analyse
Biochemical Properties
DSR-6434 plays a crucial role in biochemical reactions by acting as a TLR7 agonist. It interacts specifically with TLR7, a protein that is part of the innate immune system. The binding of this compound to TLR7 leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and other cytokines . This interaction is highly selective, as this compound does not activate the structurally similar TLR8 or TLR9 .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces the activation of T and B lymphocytes, natural killer (NK) cells, and natural killer T (NKT) cells . This activation enhances the immune response against tumors. Additionally, this compound influences cell signaling pathways by promoting the production of cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) . These cytokines play a pivotal role in modulating immune responses and enhancing antitumor activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to TLR7, which is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells . Upon binding, this compound triggers a signaling cascade that leads to the activation of NF-κB and the production of type I interferons . This activation results in the upregulation of genes involved in immune responses, thereby enhancing the body’s ability to combat tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and retains its activity over extended periods when stored appropriately . Repeated administration of this compound can lead to TLR tolerance, a state of hyporesponsiveness to subsequent doses . This tolerance can be mitigated by adjusting the dosing schedule, ensuring that the compound remains effective over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses (0.1 mg/kg), this compound significantly inhibits tumor metastasis and enhances the antitumor effects of ionizing radiation . Higher doses (up to 1 mg/kg) are well-tolerated and do not induce significant toxicity . Excessively frequent dosing can lead to TLR tolerance and reduced efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include the activation of TLR7 and subsequent signaling cascades . The compound’s interaction with TLR7 leads to the production of cytokines and the activation of immune effector cells . These pathways are crucial for the compound’s antitumor effects and its ability to modulate immune responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through the bloodstream following intravenous administration . The compound interacts with TLR7-expressing cells, including pDCs and B cells, and accumulates in these cells to exert its effects . The distribution of this compound is influenced by its solubility and stability in biological fluids .
Subcellular Localization
This compound is localized primarily in the endosomes of TLR7-expressing cells . This subcellular localization is essential for its activity, as TLR7 is an endosomal receptor. The compound’s ability to reach and activate TLR7 within endosomes is critical for its immunomodulatory and antitumor effects .
Vorbereitungsmethoden
The synthetic route for DSR 6434 involves the preparation of 6-amino-2-(butylamino)-9-[(6-[2-(dimethylamino)ethoxy]-3-pyridinyl)methyl]-7,9-dihydro-8H-purin-8-one. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with ultrasonic assistance to enhance solubility . Industrial production methods for DSR 6434 are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
DSR 6434 primarily undergoes binding reactions with Toll-like receptor 7. The binding of DSR 6434 to TLR7 leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which in turn stimulates immune responses . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its reaction with TLR7 is the activated receptor complex, which triggers downstream immune signaling pathways .
Vergleich Mit ähnlichen Verbindungen
DSR 6434 ist einzigartig in seiner hohen Selektivität und Potenz für TLR7. Ähnliche Verbindungen umfassen:
Telratolimod (MEDI9197): Ein weiterer TLR7/8-Agonist mit Antitumoraktivität.
CL264: Ein selektiver Agonist von TLR7, der in Studien über angeborene Immunsignale verwendet wird.
Motolimod (VTX-378): Ein spezifischer TLR8-Agonist mit signifikanten immunmodulatorischen Wirkungen.
DSR 6434 zeichnet sich durch seine starken Antitumorwirkungen und seine hohe Wasserlöslichkeit aus, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHESNDOMBSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059070-10-8 | |
Record name | DSR-6434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DSR-6434 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DSR-6434?
A1: this compound is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].
Q2: What is the impact of this compound administration on the tumor microenvironment?
A2: Studies have shown that this compound administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, this compound treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].
Q3: What challenges are associated with the systemic administration of this compound and other TLR7 agonists?
A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].
Q4: How does the dosing schedule of this compound impact its anti-tumor activity?
A4: Research indicates that frequent this compound administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.
Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to this compound?
A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after this compound administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].
Q6: Has this compound shown efficacy in combination with other cancer therapies?
A6: Yes, research indicates that this compound can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].
Q7: What are the potential advantages of this compound compared to other TLR7 agonists?
A7: While direct comparisons are limited in the provided literature, this compound exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, this compound induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.